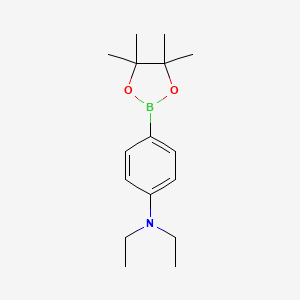![molecular formula C12H8F6O9S2 B1452317 2,2-Dimethyl-4-oxo-7-[(trifluoromethane)sulfonyloxy]-2,4-dihydro-1,3-benzodioxin-5-yltrifluoromethanesulfonate CAS No. 603044-07-1](/img/structure/B1452317.png)
2,2-Dimethyl-4-oxo-7-[(trifluoromethane)sulfonyloxy]-2,4-dihydro-1,3-benzodioxin-5-yltrifluoromethanesulfonate
Descripción general
Descripción
The compound “2,2-Dimethyl-4-oxo-7-[(trifluoromethane)sulfonyloxy]-2,4-dihydro-1,3-benzodioxin-5-yltrifluoromethanesulfonate” is a chemical substance with the molecular formula C12H8F6O9S2 and a molecular weight of 474.3 g/mol1. It is not intended for human or veterinary use and is typically used for research purposes1.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound. It’s possible that the synthesis process is proprietary or not widely published.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C12H8F6O9S2. However, without more specific information or a visual representation, it’s difficult to provide a detailed analysis of its structure.Chemical Reactions Analysis
I couldn’t find any specific information on the chemical reactions involving this compound. Its reactivity may depend on various factors, including temperature, pressure, and the presence of other substances.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can include its melting point, boiling point, solubility, and reactivity. Unfortunately, I couldn’t find any specific information on the physical and chemical properties of this compound.Aplicaciones Científicas De Investigación
1. Heterocyclization and Oxidative Triflamidation In a study focusing on the assembly of 3,6-diazabicyclo[3.1.0]hexane frameworks, the reactivity of trifluoromethanesulfonamide (triflamide) with substituted buta-1,3-dienes was explored. The reaction, carried out in an oxidative system, led to the formation of bis(triflyl)diazabicyclohexane through two successive heterocyclizations. This study underscores the pivotal role of triflamide in promoting heterocyclizations, differentiating its reactivity from that of arenesulfonamides (Moskalik et al., 2014).
2. C-H Triflation in BINOL Derivatives C-H trifluoromethanesulfonyloxylation (triflation) of 1,1'-bi-2-naphthol (BINOL) derivatives has been achieved under mild conditions. This process allows the introduction of up to eight TfO groups in a single operation, leading to highly oxidized BINOL derivatives. These derivatives can then be converted into other complex compounds. The study highlights the utility of triflation in the modification and functionalization of BINOL derivatives (Nakazawa et al., 2019).
3. Synthesis of Novel Benzothiazepines An efficient synthesis method for novel 2,3,4-trisubstituted 1,5-benzothiazepines incorporating the sulfonyl group was developed. This process involved the reaction of various dioxane sulfonyl moieties with 2-aminobenzenethiol, demonstrating the versatility of sulfonyl groups in synthesizing heterocyclic compounds with potential medicinal applications (Chhakra et al., 2019).
4. Synthesis of Diastereoisomeric O-Protected Butane-1,2,3-triols The study presents a method for accessing O-protected 4-(arylsulfonimidoyl)butane-1,2,3-triols, compounds with applications as enzyme inhibitors and chiral auxiliaries in synthesis. The intricate process involved multiple steps, including Mitsunobu-like coupling, sulfoxidation, and S-imination, showcasing the compound's potential in enzyme inhibition and synthesis (Kwong et al., 2007).
Safety And Hazards
As with any chemical substance, it’s important to handle this compound with care and use appropriate safety measures. However, I couldn’t find any specific safety or hazard information for this compound.
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its properties, potential uses, and mechanism of action. However, without more specific information, it’s difficult to predict what these future directions might be.
Propiedades
IUPAC Name |
[2,2-dimethyl-4-oxo-5-(trifluoromethylsulfonyloxy)-1,3-benzodioxin-7-yl] trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F6O9S2/c1-10(2)24-6-3-5(26-28(20,21)11(13,14)15)4-7(8(6)9(19)25-10)27-29(22,23)12(16,17)18/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZNGFVMXJHHIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(C(=CC(=C2)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F6O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-oxo-7-[(trifluoromethane)sulfonyloxy]-2,4-dihydro-1,3-benzodioxin-5-yltrifluoromethanesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



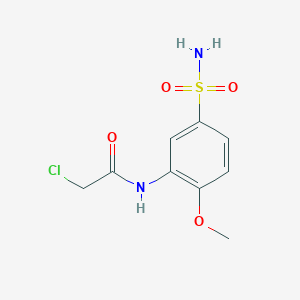
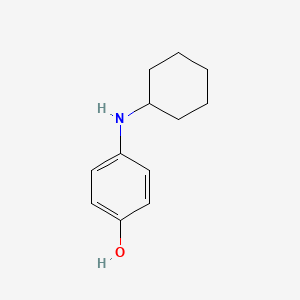
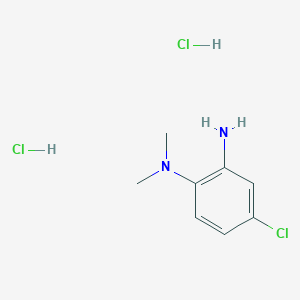
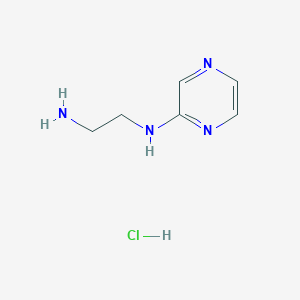
![2-[(2-Methylpropyl)amino]acetamide hydrochloride](/img/structure/B1452242.png)
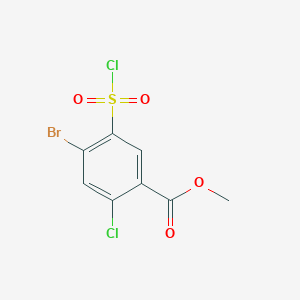
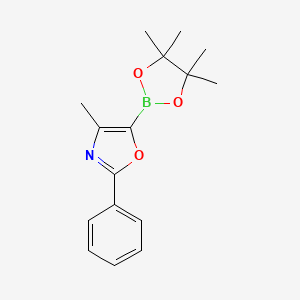
![Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B1452246.png)
![1-[1-(2-Methoxyethyl)piperidin-3-YL]-N-methylmethanamine](/img/structure/B1452249.png)
![methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B1452250.png)
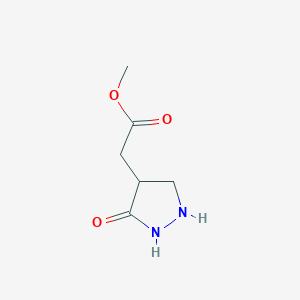
![1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1452252.png)
![6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid](/img/structure/B1452255.png)
